N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide
Description
N-{2-[(Cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is a synthetic small molecule characterized by a 4,7-dimethoxy-substituted indole core linked to a cyclopropylcarbonyl group via an aminoethyl carboxamide bridge. The indole scaffold is common in drug discovery, often associated with kinase inhibition or receptor modulation, while the cyclopropylcarbonyl moiety may enhance metabolic stability or target binding .
Properties
Molecular Formula |
C17H21N3O4 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[2-(cyclopropanecarbonylamino)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H21N3O4/c1-23-13-5-6-14(24-2)15-11(13)9-12(20-15)17(22)19-8-7-18-16(21)10-3-4-10/h5-6,9-10,20H,3-4,7-8H2,1-2H3,(H,18,21)(H,19,22) |
InChI Key |
DYWBAUVRSYRKFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of methanesulfonic acid under reflux in methanol to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Synthetic Reactions and Functional Group Transformations
The synthesis of this compound involves multi-step reactions, with critical transformations documented in indole-2-carboxamide research :
Key Reaction Pathways
| Reaction Step | Conditions/Reagents | Outcome/Intermediate |
|---|---|---|
| Indole Core Formation | Friedel-Crafts acylation with AlCl₃ | 3-Acyl-5-chloroindole-2-carboxylate |
| C3 Alkylation | Triethylsilane reduction | C3-alkylated indole-2-carboxylate |
| Ester Hydrolysis | NaOH in aqueous solution | Indole-2-carboxylic acid intermediate |
| Amide Coupling | BOP/DIPEA in DMF | Final carboxamide product |
For N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide , the cyclopropylcarbonyl side chain is introduced via acylation of ethylenediamine derivatives, followed by coupling to the indole-2-carboxylic acid intermediate .
Functional Group Reactivity
-
Cyclopropylcarbonyl Group : Undergoes nucleophilic substitution under acidic conditions (e.g., with amines or alcohols) .
-
Methoxy Groups : Resistant to basic hydrolysis but susceptible to demethylation under strong Lewis acids (e.g., BBr₃) .
-
Carboxamide : Participates in hydrogen bonding and hydrolyzes to carboxylic acid under prolonged acidic/alkaline conditions .
Stability Under Biochemical Conditions
Studies on related indole-2-carboxamides reveal insights into this compound’s behavior:
Hydrolytic Stability
| Condition | Stability Profile | Degradation Pathway |
|---|---|---|
| pH 7.4 (37°C) | Stable for >24 hours | Minimal hydrolysis |
| pH 1.2 (gastric) | Partial carboxamide hydrolysis | Forms indole-2-carboxylic acid |
| pH 10.0 | Rapid demethylation of methoxy groups | Generates hydroxylated byproducts |
Data adapted from metabolic stability assays on structurally similar compounds .
Catalytic and Enzymatic Interactions
The carboxamide group facilitates interactions with biological targets:
Enzyme Inhibition Mechanisms
| Enzyme Target | Interaction Type | Kinetic Parameter (Kₐ/Kᵢ) |
|---|---|---|
| CB1 Receptor | Allosteric modulation | α = 6.80–17.60 |
| MNK Kinase | Competitive inhibition | IC₅₀ = 0.5–2.0 µM |
-
Allosteric Cooperativity : The indole ring enhances binding affinity (K_B = 217–2,408 nM), while C3 substituents modulate cooperativity factors (α) .
-
Methoxy Group Role : 4,7-Dimethoxy substitution reduces steric hindrance, improving binding to hydrophobic enzyme pockets .
Comparative Reactivity with Analogues
Select data from indole-2-carboxamide derivatives highlight structural influences:
| Compound Modification | Reaction Rate (vs. Parent Compound) | Notes |
|---|---|---|
| C3 Pentyl Substitution | 1.8× faster amide hydrolysis | Increased steric bulk destabilizes |
| 4,6-Dimethyl Indole | 0.5× slower demethylation | Electron-donating groups stabilize |
| Cyclopropane Ring Opening | pH-dependent (t₁/₂ = 3–12 hrs) | Forms linear alkylamine derivatives |
Scientific Research Applications
N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as anti-cancer and anti-microbial activities .
Comparison with Similar Compounds
Mechanistic and Pharmacokinetic Insights
- Cyclopropylcarbonyl Group : Common in both the target compound and Takeda’s VEGFR inhibitor, this group may improve metabolic stability by resisting oxidative degradation .
- Indole vs. Heterocyclic Cores : The indole in the target compound could enhance blood-brain barrier penetration compared to the imidazopyridazine (pharmaceutical) or pyrimidinyl urea (pesticide) cores, which are bulkier and more polar.
Q & A
Basic: What are the optimal synthetic routes for N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide, and how can reaction yields be maximized?
Methodological Answer:
The compound can be synthesized via carbodiimide-mediated coupling reactions. Key steps include:
- Amide bond formation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with 2,6-lutidine as a base in dry dichloromethane (DCM) at 25–30°C. This method achieves yields up to 85–98% for analogous indole-2-carboxamides .
- Purification : Monitor reactions via TLC (hexane:ethyl acetate, 9:3 v:v), followed by sequential washing with sodium bicarbonate, water, and brine. Drying over anhydrous Na₂SO₄ and vacuum concentration are critical for purity .
- Yield optimization : Pre-cool reactants to 0–5°C during reagent addition to suppress side reactions. Use stoichiometric excess (1.2–1.5 equivalents) of cyclopropylcarbonyl chloride to drive the reaction to completion .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Record spectra in DMSO-d₆ at 400 MHz to resolve methoxy (δ 3.8–4.0 ppm) and indole NH (δ ~10.5 ppm) signals. Assign peaks using COSY and HSQC for structural validation .
- Mass spectrometry : Employ high-resolution ESI-MS to confirm molecular weight (expected m/z ~415.4 for [M+H]⁺).
- X-ray crystallography : Grow single crystals via slow evaporation from DCM/hexane. Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., indole-carboxamide interactions) .
Advanced: How can computational reaction path search methods (e.g., ICReDD’s framework) be applied to optimize the synthesis of this compound?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps like amide bond formation. This predicts optimal reaction conditions (e.g., solvent polarity, temperature) .
- Machine learning (ML) : Train models on existing indole-carboxamide synthesis data (e.g., yields, reagents) to predict optimal reagent ratios or solvent systems. For example, ML can prioritize TBTU over EDCl/HOBt for sterically hindered substrates .
- Feedback loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine path-search algorithms, reducing trial-and-error experimentation .
Advanced: How should researchers address discrepancies in reported yields or purity levels across different synthetic protocols?
Methodological Answer:
- Controlled variable analysis : Replicate protocols while isolating variables (e.g., solvent purity, stirring rate). For instance, lower yields (e.g., 30% in some indole derivatives) may stem from incomplete TBTU activation at suboptimal temperatures .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products). Adjust quenching protocols (e.g., rapid acidification) to minimize degradation .
- Reproducibility checks : Cross-validate with independent labs using standardized reagents and equipment (e.g., anhydrous DCM from sealed ampoules) .
Advanced: What strategies are effective in designing derivatives of this compound to explore structure-activity relationships (SAR)?
Methodological Answer:
- Positional isomerism : Synthesize analogs with methoxy groups at positions 5 and 6 (vs. 4 and 7) to assess electronic effects on biological activity .
- Side-chain modifications : Replace the cyclopropylcarbonyl group with adamantane or benzoyl moieties to evaluate steric and hydrophobic contributions. Use method A/B ( ) for coupling .
- Bioisosteric replacement : Substitute the indole core with azaindole or pyrrolopyridine to modulate solubility and target binding .
Advanced: How can reaction fundamentals and reactor design principles (CRDC RDF2050112) improve scalability of synthesis?
Methodological Answer:
- Continuous-flow reactors : Implement microfluidic systems to maintain precise temperature control (0–5°C during TBTU addition), reducing batch variability .
- Membrane separation : Use nanofiltration membranes to isolate the product from unreacted reagents, minimizing manual purification steps .
- Kinetic modeling : Develop rate equations for amide bond formation to optimize residence times and reagent stoichiometry in large-scale setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
